molecular formula C12H11FN2O B3075929 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 1037160-26-1

3-[(3-Fluorophenyl)methoxy]pyridin-2-amine

Cat. No.: B3075929
CAS No.: 1037160-26-1
M. Wt: 218.23 g/mol
InChI Key: OEVDIMMOAFLTAN-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a chemical compound with the molecular formula C12H11FN2O It features a pyridine ring substituted with an amine group at the 2-position and a methoxy group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(3-Fluorophenyl)methoxy]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
  • 3-[(3-Bromophenyl)methoxy]pyridin-2-amine
  • 3-[(3-Methylphenyl)methoxy]pyridin-2-amine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, bromo, or methyl).
  • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
  • Biological Activity: The presence of different substituents can lead to variations in biological activity, such as binding affinity to receptors or enzymes, and overall therapeutic potential.

3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions compared to its analogs.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDIMMOAFLTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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